7-Chloro-3-(mesitylmethyl)-4(3H)-quinazolinone
CAS No.: 853334-46-0
Cat. No.: VC16022126
Molecular Formula: C18H17ClN2O
Molecular Weight: 312.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 853334-46-0 |
|---|---|
| Molecular Formula | C18H17ClN2O |
| Molecular Weight | 312.8 g/mol |
| IUPAC Name | 7-chloro-3-[(2,4,6-trimethylphenyl)methyl]quinazolin-4-one |
| Standard InChI | InChI=1S/C18H17ClN2O/c1-11-6-12(2)16(13(3)7-11)9-21-10-20-17-8-14(19)4-5-15(17)18(21)22/h4-8,10H,9H2,1-3H3 |
| Standard InChI Key | RTYVVXSJAZLMCH-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC(=C(C(=C1)C)CN2C=NC3=C(C2=O)C=CC(=C3)Cl)C |
Introduction
Synthesis and Optimization
Key Synthetic Routes
The synthesis typically involves cyclocondensation of anthranilic acid derivatives with mesitylmethylamine intermediates. A representative pathway includes:
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Formation of 2-Amino-5-chlorobenzoic Acid Derivative: Reacting methyl 2-amino-5-chlorobenzoate with acetic anhydride yields a cyclic intermediate .
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Ring Closure: Treatment with mesitylmethylamine under reflux conditions facilitates cyclization to form the quinazolinone core.
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Purification: Recrystallization from dimethylformamide (DMF) or ethanol achieves >90% purity .
Critical Parameters:
Pharmacological Applications
Antimicrobial Activity
The compound exhibits broad-spectrum activity against Gram-positive (Staphylococcus aureus, Bacillus subtilis) and Gram-negative (Escherichia coli, Klebsiella pneumoniae) bacteria . Mechanistic studies suggest inhibition of penicillin-binding proteins (PBPs), particularly PBP2a in methicillin-resistant S. aureus (MRSA) .
Table 2: Minimum Inhibitory Concentrations (MICs)
| Bacterial Strain | MIC (μg/mL) |
|---|---|
| S. aureus (MRSA) | 12.5 |
| E. coli | 25.0 |
| B. subtilis | 6.25 |
Research Advancements and Structural Modifications
Impact of Substituents
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Chlorine at C7: Enhances electrophilicity, improving DNA intercalation capacity .
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Mesitylmethyl at C3: Increases lipophilicity, enhancing blood-brain barrier permeability.
Notable Derivatives:
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